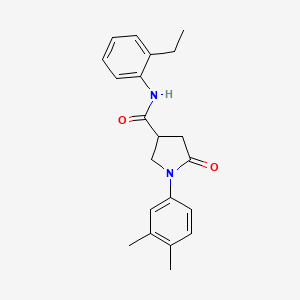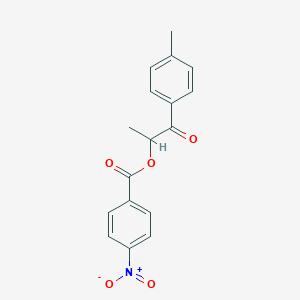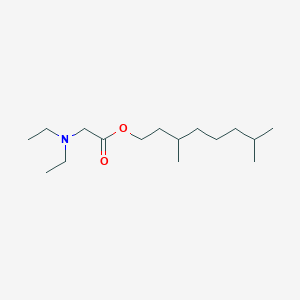![molecular formula C23H18N2O4 B4010869 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoic acid](/img/structure/B4010869.png)
4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoic acid
Descripción general
Descripción
The compound belongs to a class of chemicals that includes quinolines and benzoic acid derivatives. These compounds are known for their complex molecular structures and are often studied for their potential applications in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of pyrrolo[4,3,2-de]quinolines, a related class of compounds, involves converting 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitroquinolines, which are then subjected to a series of reactions including nitration, reduction, and cyclization to produce tetrahydroquinolines and, subsequently, tetrahydropyrrolo[4,3,2-de]quinolines (Roberts et al., 1997).
Molecular Structure Analysis
The molecular structures of related compounds have been explored through X-ray crystallography. For example, the structures of coordination polymers derived from quinolin-8-ylmethyl benzoic acid showed varying dimensionalities and exhibited strong fluorescence emission, indicating the complexity and potential functional applications of these molecules (Rad et al., 2016).
Chemical Reactions and Properties
Research on similar compounds has demonstrated various chemical reactions and properties, such as the nitro-facilitated '5-Exo-dig' intramolecular cyclization of benzoic acid esters, leading to the formation of indeno[1,2-b]indoles, showcasing the reactive nature and potential for chemical transformations of these compounds (Reboredo et al., 2002).
Physical Properties Analysis
The physical properties, such as melting points and crystalline structures, of related compounds vary significantly depending on their molecular arrangements and interactions. For instance, three polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide were characterized by differences in their packing patterns, highlighting the importance of structural variation in determining physical properties (Khakhlary & Baruah, 2014).
Chemical Properties Analysis
The chemical properties of these compounds are often studied through their reactivity towards various chemical agents and conditions. For example, the synthesis of indeno[1,2-b]quinolin-10-ones via Pd/C-assisted dehydrogenation of tetrahydroindenoquinolinones demonstrated the compounds' susceptibility to oxidative conditions, providing insights into their chemical stability and reactivity (Lee et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-23(27)14-7-5-13(6-8-14)22-19-11-15-3-1-2-4-17(15)21(19)18-12-16(25(28)29)9-10-20(18)24-22/h1-10,12,19,21-22,24H,11H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYACCVUEMOIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)C4=C(C=CC(=C4)[N+](=O)[O-])NC2C5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4010796.png)


![N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4010813.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4010819.png)


![4-{1-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1-methyl-1H-pyrazole](/img/structure/B4010833.png)
![6-(cyclopentylamino)-N-[(1-isobutyl-3-pyrrolidinyl)methyl]nicotinamide](/img/structure/B4010844.png)


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl benzoate](/img/structure/B4010871.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-ethylphenyl)benzamide](/img/structure/B4010876.png)